(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
is a chemical compound . It is part of a class of compounds that include 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .Scientific Research Applications
Synthesis and Structural Analysis :
- A study focused on the novel synthesis of related pyridazine derivatives. These compounds were created through condensation and cycloalkylation reactions, leading to the formation of various pyridazine-based structures with potential utility in diverse applications (El-Gaby et al., 2003).
- Another research involved the design and synthesis of triazole and piperazine conjugates, showcasing the potential of these compounds in apoptosis induction and tubulin polymerization inhibition, indicating their potential use in anticancer therapies (Manasa et al., 2020).
Biological and Medicinal Applications :
- A study reported the synthesis and evaluation of certain piperazine methanone derivatives as potential anticancer and antituberculosis agents. These findings highlight the therapeutic potential of such compounds in treating serious diseases (Mallikarjuna et al., 2014).
- Research into the synthesis of pyridine derivatives, including piperazin-1-yl methanone analogs, revealed modest antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Patel et al., 2011).
Chemical Properties and Drug-likeness :
- In silico studies have been conducted on related compounds to predict their drug-likeness and microbial activity. This approach aids in the early-stage evaluation of potential pharmaceuticals (Pandya et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle pathway . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, an essential component for chromosome segregation during mitosis . This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . This is evidenced by biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in a concentration-dependent manner .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3S/c22-14(12-3-4-13(18-17-12)21-10-15-9-16-21)19-5-7-20(8-6-19)25(23,24)11-1-2-11/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZFGYSVOMRWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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